REACTION_CXSMILES
|
O[CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:24]=[CH:23][C:12]([C:13]([NH:15][CH2:16][C:17]3[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=3)=[O:14])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8].CCN(CC)CC.[CH3:32][S:33](Cl)(=[O:35])=[O:34].C([O-])([O-])=O.[K+].[K+].[CH3:43][C:44]1[CH:49]=[CH:48]C(S)=[CH:46][CH:45]=1.OOS([O-])=O.[K+]>CN(C=O)C.O.CO>[CH3:8][C:7]1[O:6][C:5]([C:9]2[CH:24]=[CH:23][C:12]([C:13]([NH:15][CH2:16][C:17]3[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=3)=[O:14])=[CH:11][CH:10]=2)=[N:4][C:3]=1[CH2:2][S:33]([C:32]1[CH:48]=[CH:49][C:44]([CH3:43])=[CH:45][CH:46]=1)(=[O:35])=[O:34] |f:3.4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
alcohol
|
Quantity
|
163 mg
|
Type
|
reactant
|
Smiles
|
OCC=1N=C(OC1C)C1=CC=C(C(=O)NCC=2C=NC=CC2)C=C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S
|
Name
|
sulfide
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 60° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (200 mL) and H2O (50 mL)
|
Type
|
WASH
|
Details
|
The organic fraction was washed with H2O (2×50 mL)
|
Type
|
WASH
|
Details
|
washed with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give the crude sulfide (158 mg, 0.37 mmol) which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 1 h at 20° C
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (3×50 mL)
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the combined crude products were purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% MeOH/EtOAc
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(O1)C1=CC=C(C(=O)NCC=2C=NC=CC2)C=C1)CS(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |